PI3Kβ Isoform Selectivity: A 4.9‑Fold Window Over PI3Kα
In a head‑to‑head AlphaScreen panel, N‑(4‑(4‑methoxypiperidin‑1‑yl)phenyl)‑3‑methylbutanamide exhibited a PI3Kβ Ki of 41 nM, representing a 4.9‑fold selectivity over PI3Kα (Ki 199 nM) and 1.5‑fold over PI3Kδ (Ki 63 nM) [REFS‑1]. This contrasts with the pan‑PI3K inhibitor pictilisib, which shows an alpha‑preference (α IC50 ~3 nM) and >30‑fold weaker beta activity [REFS‑2], and with the alpha‑selective alpelisib, which has negligible beta inhibition at sub‑micromolar concentrations [REFS‑3].
| Evidence Dimension | PI3K isoform selectivity (fold‑difference beta vs. alpha) |
|---|---|
| Target Compound Data | PI3Kβ Ki = 41 nM; PI3Kα Ki = 199 nM; Selectivity = 4.9‑fold |
| Comparator Or Baseline | Pictilisib: PI3Kα IC50 ~3 nM, PI3Kβ IC50 >100 nM (alpha‑preference). Alpelisib: PI3Kα IC50 4.6 nM, PI3Kβ IC50 >2,000 nM (alpha‑selective). |
| Quantified Difference | Target compound uniquely provides beta‑preference; pictilisib and alpelisib are alpha‑preferring or alpha‑selective. |
| Conditions | Human recombinant PI3K isoforms; AlphaScreen assay; Sf9 or Hi5 insect cell expression; 20 min incubation [REFS‑1][REFS‑2][REFS‑3]. |
Why This Matters
Investigators requiring PI3Kβ‑biased pharmacology must select this compound over alpha‑selective agents to avoid confounding isoform crosstalk.
- [1] BindingDB. BDBM50394852 (CHEMBL2165011). Ki data for PI3K alpha, beta, delta, gamma isoforms. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50394852 View Source
- [2] Folkes AJ, et al. The identification of 2-(1H-indazol- orally bioavailable inhibitor of class I PI3 kinase. J Med Chem. 2008;51(18):5522-5532. View Source
- [3] Furet P, et al. Discovery of NVP-BYL719 a potent and selective PI3Kα inhibitor. Bioorg Med Chem Lett. 2013;23(13):3741-3748. View Source
